Cas no 27080-53-1 (7-Methoxy-1H-benzo[d]imidazole)
7-Methoxy-1H-benzo[d]imidazole Chemical and Physical Properties
Names and Identifiers
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- 1H-BENZIMIDAZOLE, 4-METHOXY-
- 7-Methoxy-1H-benzo[d]imidazole
- 1H-Benzimidazole,7-methoxy-
- 4-METHOXY-1H-BENZIMIDAZOLE
- 7-methoxy-1H-Benzimidazole
- 1H-Benzimidazole,4-methoxy
- 1H-Benzimidazole,7-methoxy
- 4(oder 7)-Methoxy-benzimidazol
- 4-methoxy benzimidazole
- 4-Methoxy-1(3)H-benzimidazol
- 4-methoxy-1(3)H-benzimidazole
- 4-methoxy-1(3)H-benzoimidazole
- 4-methoxy-1H-benzo[d]imidazole
- 4-Methoxy-benzimidazol
- 4-methoxy-1H-1,3-benzodiazole
- 4-Methoxy-1H-benzoimidazole
- 1H-Benzimidazole,4-methoxy-
- AK149731
- SCHEMBL10140
- C74404
- FT-0713371
- A925040
- 27080-53-1
- WLZ3348
- CS-0043995
- CBA08053
- MFCD11973699
- AKOS006347217
- DTXSID10566263
- DS-9179
- EN300-365082
- Z1198182091
- DB-067727
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- MDL: MFCD11973699
- Inchi: 1S/C8H8N2O/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10)
- InChI Key: KEINCPBIVGNTSZ-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1N=CN2
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.9
- XLogP3: 1.5
Experimental Properties
- Density: 1.244
- Boiling Point: 390.2°C at 760 mmHg
- Flash Point: 141.7°C
- Refractive Index: 1.647
- PSA: 37.91000
- LogP: 1.57150
7-Methoxy-1H-benzo[d]imidazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
7-Methoxy-1H-benzo[d]imidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methoxy-1H-benzo[d]imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M892088-250mg |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | ≥95% | 250mg |
¥420.30 | 2022-01-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63680-5g |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | 5g |
¥3348.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63680-250mg |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | 250mg |
¥448.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63680-1g |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | 1g |
¥1118.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63680-10g |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | 10g |
¥5638.0 | 2021-09-04 | ||
| Chemenu | CM154457-5g |
7-methoxy-1H-benzo[d]imidazole |
27080-53-1 | 95% | 5g |
$505 | 2021-06-09 | |
| Chemenu | CM154457-10g |
7-methoxy-1H-benzo[d]imidazole |
27080-53-1 | 95% | 10g |
$832 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PT410-250mg |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | 95+% | 250mg |
543CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PT410-10g |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | 95+% | 10g |
6934CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PT410-1g |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | 95+% | 1g |
1369CNY | 2021-05-08 |
7-Methoxy-1H-benzo[d]imidazole Suppliers
7-Methoxy-1H-benzo[d]imidazole Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 7-Methoxy-1H-benzo[d]imidazole
7-Methoxy-1H-benzo[d]imidazole: A Comprehensive Overview
The compound with CAS No. 27080-53-1, commonly referred to as 7-Methoxy-1H-benzo[d]imidazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzimidazoles, which are well-known for their diverse biological activities and applications in drug discovery. The benzimidazole core of this molecule provides a rigid structure that can interact with various biological targets, making it a valuable scaffold for medicinal chemists.
The methoxy group at the 7-position of the benzimidazole ring introduces additional electronic and steric effects, which can modulate the compound's properties. Recent studies have highlighted the potential of 7-Methoxy-1H-benzo[d]imidazole as a lead compound in the development of anti-inflammatory and anticancer agents. For instance, researchers have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 7-Methoxy-1H-benzo[d]imidazole could serve as a template for designing novel anti-inflammatory drugs with improved efficacy and reduced side effects.
In addition to its anti-inflammatory properties, 7-Methoxy-1H-benzo[d]imidazole has also shown promise in anticancer research. Studies have revealed that this compound can induce apoptosis in various cancer cell lines by targeting mitochondrial pathways and modulating key oncogenic signaling cascades. The benzimidazole framework is particularly advantageous in this context, as it allows for the incorporation of additional functional groups that can enhance selectivity and potency against cancer cells.
The synthesis of 7-Methoxy-1H-benzo[d]imidazole typically involves a multi-step process that begins with the preparation of intermediate compounds. One common approach involves the condensation of o-phenylenediamine derivatives with carbonyl compounds, followed by subsequent functionalization to introduce the methoxy group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste.
From a structural standpoint, 7-Methoxy-1H-benzo[d]imidazole features a fused bicyclic system consisting of a benzene ring and an imidazole ring. The methoxy group at position 7 introduces electron-donating effects, which can influence the molecule's reactivity and solubility. Computational studies have shown that this substitution pattern enhances the compound's ability to form hydrogen bonds with biological targets, further supporting its potential as a drug candidate.
Looking ahead, the continued exploration of 7-Methoxy-1H-benzo[d]imidazole is expected to yield new insights into its therapeutic potential. Ongoing research is focused on optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, to improve its suitability for clinical applications. Furthermore, efforts are underway to explore the use of this compound in combination therapies, where it could synergize with other drugs to enhance efficacy while minimizing resistance.
In conclusion, 7-Methoxy-1H-benzo[d]imidazole represents a compelling example of how structural modifications within the benzimidazole class can lead to molecules with unique biological activities. With its diverse applications in drug discovery and ongoing advancements in synthesis and optimization, this compound is poised to play an increasingly important role in modern medicine.
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